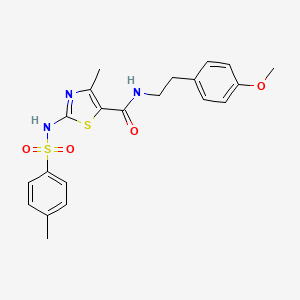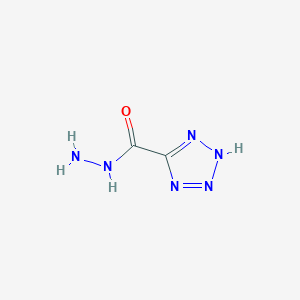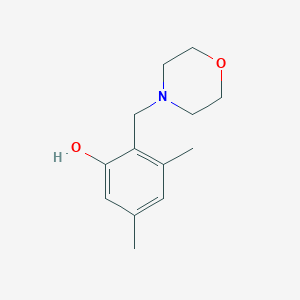![molecular formula C16H17N5O2S B2467360 2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 497081-94-4](/img/structure/B2467360.png)
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the molecular formula C16H17N5O2S . It contains a furo[2,3-d]pyrimidin-2-yl group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a furo[2,3-d]pyrimidin-2-yl group attached to a sulfanyl group, which is then attached to an acetamide group with a pyridin-3-ylmethyl substituent . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure Analysis
Research has shown that compounds similar to "2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide" exhibit unique crystal structures and folding conformations, which are pivotal for understanding molecular interactions and designing compounds with desired properties. For instance, studies have described the crystal structures of related compounds, highlighting the significance of the pyrimidine ring's inclination towards the benzene ring and the stabilization of folded conformations through intramolecular hydrogen bonds (Subasri et al., 2017), (Subasri et al., 2016). These insights are crucial for the development of new materials and pharmaceuticals.
Antimicrobial Research
The antimicrobial potential of pyrimidine derivatives, including those structurally related to "this compound," has been explored in several studies. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated good antibacterial and antifungal activities (Hossan et al., 2012). These findings suggest the potential of such compounds in developing new antimicrobial agents.
Drug Development and Molecular Docking
Compounds with a pyrimidine core have been studied for their potential in drug development, including their binding affinity to various biological targets through molecular docking studies. A notable study provided quantum chemical insights into the structure, drug likeness, and molecular docking of a novel anti-COVID-19 molecule, demonstrating its potential interaction with SARS-CoV-2 protease (Mary et al., 2020). Such research underscores the importance of pyrimidine derivatives in the search for new therapeutic agents.
Insecticidal and Antibacterial Potential
Research into pyrimidine-linked heterocyclic compounds has also revealed their insecticidal and antibacterial potential. A study synthesizing pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation evaluated these compounds against Pseudococcidae insects and selected microorganisms, showcasing their applicability in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-9-10(2)23-15-13(9)14(17)20-16(21-15)24-8-12(22)19-7-11-4-3-5-18-6-11/h3-6H,7-8H2,1-2H3,(H,19,22)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOJUTWTRHSRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)

![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)



![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)
![Ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467294.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2467296.png)
![(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2467299.png)
![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)
